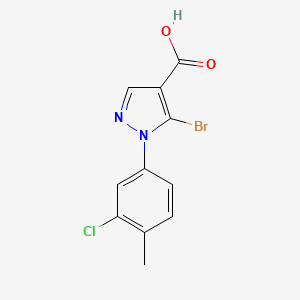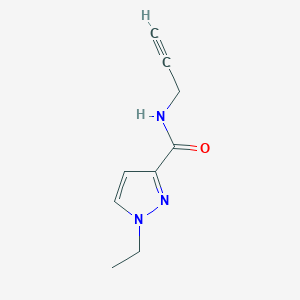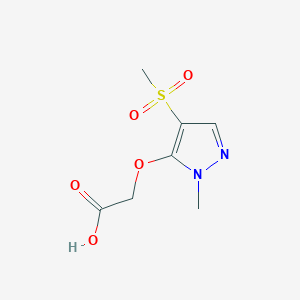
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that features a pyrazole ring substituted with a methylsulfonyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methylsulfonyl group: The pyrazole intermediate is then treated with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Attachment of the acetic acid moiety: Finally, the methylsulfonyl-substituted pyrazole is reacted with chloroacetic acid under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various esters and amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Esters and amides of the acetic acid moiety.
科学研究应用
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the acetic acid moiety can participate in hydrogen bonding and other interactions.
相似化合物的比较
- 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-3-yl)oxy)acetic acid
- 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)propanoic acid
Comparison:
- Structural Differences: The position of the substituents on the pyrazole ring or the nature of the acetic acid moiety can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid is unique due to its specific substitution pattern, which can confer distinct properties such as enhanced stability or specific binding affinity to molecular targets.
属性
分子式 |
C7H10N2O5S |
|---|---|
分子量 |
234.23 g/mol |
IUPAC 名称 |
2-(2-methyl-4-methylsulfonylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C7H10N2O5S/c1-9-7(14-4-6(10)11)5(3-8-9)15(2,12)13/h3H,4H2,1-2H3,(H,10,11) |
InChI 键 |
HAUMAWPLQJUIQZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)S(=O)(=O)C)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



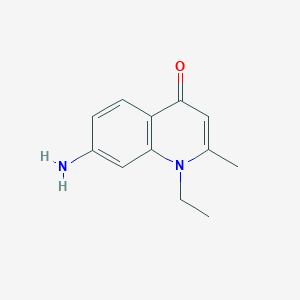
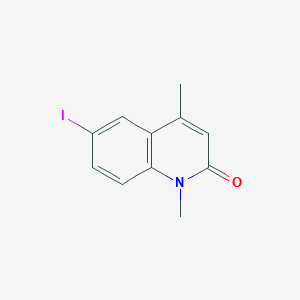

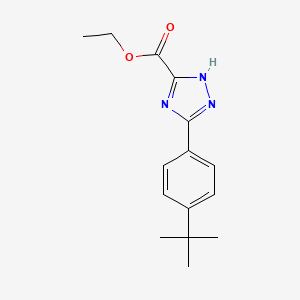

![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)
![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793295.png)

